6-[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylic acid
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Overview
Description
6-[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]-6-azaspiro[25]octane-2-carboxylic acid is a complex organic compound featuring a spirocyclic structure with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxazole ring through the cyclodehydration of β-hydroxy amides using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The spirocyclic structure is then introduced via a series of nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to enhance reaction efficiency and safety. The use of automated reactors and in-line purification methods can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed on the oxazole ring or other functional groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or O₂ gas.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazoles, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
6-[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: Its unique structure allows for the exploration of its interactions with biological macromolecules, aiding in the understanding of biochemical pathways.
Materials Science: The compound’s spirocyclic structure can be utilized in the design of novel materials with specific mechanical or electronic properties.
Mechanism of Action
The mechanism of action of 6-[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the spirocyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Uniqueness
6-[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylic acid is unique due to its spirocyclic structure combined with an oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-[2-(5-methyl-1,2-oxazol-3-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9-6-10(15-20-9)7-12(17)16-4-2-14(3-5-16)8-11(14)13(18)19/h6,11H,2-5,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIBZRXRQUDOCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CC(=O)N2CCC3(CC2)CC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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